molecular formula C10H8N2O3 B3054446 Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 60467-73-4

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B3054446
CAS No.: 60467-73-4
M. Wt: 204.18 g/mol
InChI Key: SARKFCNRDVFZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl ester group at the 3-position and a keto group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3). This reaction typically yields the desired compound in moderate to high yields (56-80%) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing scalable processes that ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit bacterial DNA gyrase, thereby preventing DNA replication and transcription. In cancer therapy, it may interfere with topoisomerase II, leading to the disruption of DNA repair and cell division processes .

Comparison with Similar Compounds

Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-6-3-2-4-11-8(6)12-9(7)13/h2-5H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKFCNRDVFZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490968
Record name Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60467-73-4
Record name Methyl 1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60467-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.